molecular formula C7H5ClO2 B14588437 3-(5-chlorofuran-2-yl)prop-2-enal CAS No. 61633-21-4

3-(5-chlorofuran-2-yl)prop-2-enal

Cat. No.: B14588437
CAS No.: 61633-21-4
M. Wt: 156.56 g/mol
InChI Key: WIUWUWFVSQVDCM-UHFFFAOYSA-N
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Description

3-(5-chlorofuran-2-yl)prop-2-enal is an organic compound with the molecular formula C7H5ClO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 5-position of the furan ring. This compound is known for its unique reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chlorofuran with acrolein under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(5-chlorofuran-2-yl)prop-2-enal may involve large-scale chlorination processes followed by controlled reactions with aldehydes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-chlorofuran-2-yl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-chlorofuran-2-yl)prop-2-enal involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to potential biological effects. The compound may also participate in conjugate addition reactions, where it acts as a Michael acceptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chlorofuran-2-yl)prop-2-enal is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .

Properties

CAS No.

61633-21-4

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

3-(5-chlorofuran-2-yl)prop-2-enal

InChI

InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H

InChI Key

WIUWUWFVSQVDCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C=CC=O

Origin of Product

United States

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